5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde
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Overview
Description
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrazole derivatives with difluorocarbene precursors under controlled conditions. For instance, the difluoromethylation of pyrazole can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the pyrazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidines
Uniqueness
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other difluoromethylated pyrazole derivatives. Its combination of the difluoromethyl and aldehyde groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQCNPBIJQWOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695658 |
Source
|
Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-70-3 |
Source
|
Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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